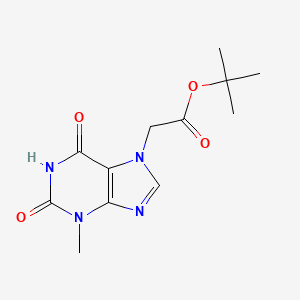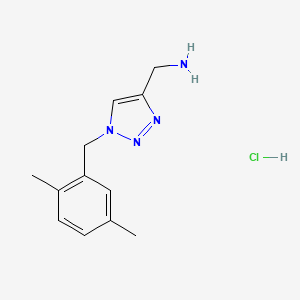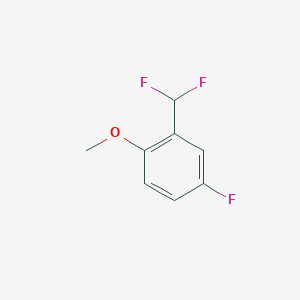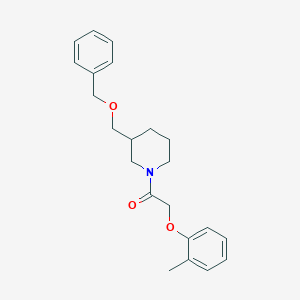
1-(3-((苄氧基)甲基哌啶-1-基)-2-(邻甲苯氧基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related piperidin-1-yl ethanone derivatives involves multi-step chemical reactions, starting from specific precursors and employing methodologies like click chemistry, palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, and microwave-assisted synthesis. For instance, compounds with similar structures have been synthesized using the click chemistry approach with specific starting materials, characterized by IR, NMR, and MS studies to confirm their structures (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, revealing that rings like the piperidine adopt specific conformations, and the structure exhibits inter and intramolecular hydrogen bonds and π-π interactions, indicating a complex molecular geometry (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving piperidin-1-yl ethanone derivatives include electrochemical syntheses and reactions leading to novel compounds with potential biological activities. For example, electrochemical oxidation of related compounds has been used to synthesize new arylthiobenzazoles, demonstrating the compound's reactivity and versatility in chemical transformations (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of compounds structurally similar to 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, such as thermal stability and crystal structure, have been extensively studied. These compounds show stability in specific temperature ranges and exhibit distinct crystal packing influenced by hydrogen bonding and other non-covalent interactions (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with biological targets, are crucial for understanding the potential applications of these compounds. Studies on related molecules have explored their cytotoxicity, binding with proteins, and antimicrobial activities, providing insights into their chemical behavior and interactions at the molecular level (Govindhan et al., 2017).
科学研究应用
伤口愈合潜力
某些乙酮衍生物的伤口愈合潜力已在体内评估,突显它们在加速伤口愈合中的重要作用。类似于1-(3-((苄氧基)甲基)哌啶-1-基)-2-(邻甲苯氧基)乙酮的化合物显示出在促进愈合过程中的显著效果,包括改善上皮化和增加伤口的抗拉强度。结构-活性关系(SAR)研究表明,功能基团及其电子属性的存在显著影响伤口愈合效果(Vinaya et al., 2009)。
抗菌活性
相关乙酮化合物的抗菌性质已经得到深入研究,揭示了它们对一系列细菌菌株的强效活性。这些化合物,包括1-(3-((苄氧基)甲基)哌啶-1-基)-2-(邻甲苯氧基)乙酮的衍生物,在抑制革兰氏阳性和革兰氏阴性细菌方面表现出显著效果。研究还旨在探索结构-活性关系,以增强这类化合物的抗菌效力(Vinaya et al., 2008)。
神经保护剂
关于含有类似于1-(3-((苄氧基)甲基)哌啶-1-基)-2-(邻甲苯氧基)乙酮元素的吲哚衍生物的研究揭示了它们在神经保护中的双重效果。这些化合物不仅结合到参与神经退行性疾病的特定受体,还表现出抗氧化性质。这种双重功能强调了这些化合物在治疗神经退行性疾病中的潜力(Buemi et al., 2013)。
合成方法
用于生产苯并噁嗪和相关化合物的合成方法的进展为高效和环保的方法提供了见解。这些方法适用于类似于1-(3-((苄氧基)甲基)哌啶-1-基)-2-(邻甲苯氧基)乙酮的化合物,强调了特定试剂和条件在实现具有潜在应用价值的所需产品中的作用(Rostami-Charati, 2013)。
安全和危害
The safety and hazards of a compound are determined by studying its toxicity, flammability, and environmental impact.
未来方向
Future directions could involve improving the synthesis of the compound, finding new reactions that it undergoes, or finding new uses for the compound in various fields such as medicine or materials science.
Please note that this is a general approach and the specific details will vary depending on the compound. For a comprehensive analysis of a specific compound, it’s best to refer to scientific literature or databases. If you have access to a library or a database like PubMed or SciFinder, they could be very helpful. If you don’t, you might want to consider reaching out to a scientist or a professor in the field. They might be able to help you or point you in the right direction.
属性
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-18-8-5-6-12-21(18)26-17-22(24)23-13-7-11-20(14-23)16-25-15-19-9-3-2-4-10-19/h2-6,8-10,12,20H,7,11,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAJRBFGDCCTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC(C2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

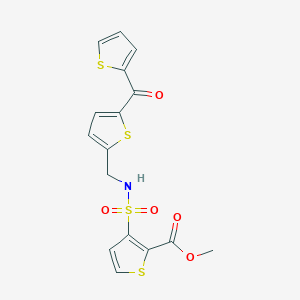
![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

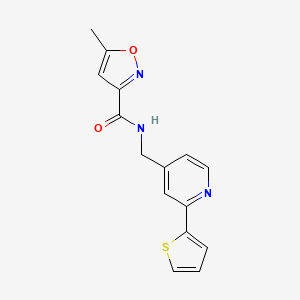
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)
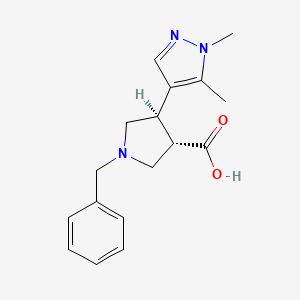
![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2485803.png)
